methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
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Overview
Description
Methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate typically involves multi-step organic reactions
Formation of the Pyrazino[1,2-a]quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the quinoline ring.
Reduction: Reduction reactions can target the carbonyl groups in the quinoline ring.
Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Its structure suggests it could interact with biological targets such as enzymes or receptors, potentially leading to therapeutic effects.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the pyrazino ring.
9,9-Dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydroquinoline: Similar core structure but lacks the 3,4-dimethoxyphenyl group.
Uniqueness
Methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is unique due to the combination of its functional groups and the rigidity of its structure, which can influence its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C24H28N2O6 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate |
InChI |
InChI=1S/C24H28N2O6/c1-24(2)11-14-19(15(27)12-24)18(13-6-7-16(30-3)17(10-13)31-4)20(23(29)32-5)21-22(28)25-8-9-26(14)21/h6-7,10,18H,8-9,11-12H2,1-5H3,(H,25,28) |
InChI Key |
IVGIXOJIXGNNIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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